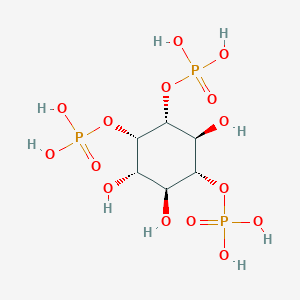
Benzyl 2-fluoro-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-fluoro-3-hydroxypropanoate: is an organic compound that features a benzyl group attached to a 2-fluoro-3-hydroxypropanoate moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a 2-hydroxypropanoate derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis has been explored as a green alternative, utilizing enzymes like fluorinase to introduce the fluorine atom into the organic molecule. This method offers advantages in terms of selectivity and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-fluoro-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-fluoro-3-oxopropanoate, while reduction could produce benzyl 2-fluoropropanoate.
Scientific Research Applications
Chemistry: Benzyl 2-fluoro-3-hydroxypropanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Benzyl 2-fluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions at the molecular level .
Comparison with Similar Compounds
Benzyl 2-fluoro-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 2-chloro-3-hydroxypropanoate: Chlorine atom instead of fluorine, which can affect reactivity and properties.
Benzyl 2-fluoro-3-hydroxybutanoate: Longer carbon chain, which can influence the compound’s physical and chemical properties.
Uniqueness: Benzyl 2-fluoro-3-hydroxypropanoate is unique due to the combination of a fluorine atom and a hydroxyl group on the same carbon chain.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
benzyl 2-fluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
WOCFUHTXQVGNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)






![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)

![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
